molecular formula C11H10N2O B6508937 5-methyl-2-(pyridin-3-yloxy)pyridine CAS No. 2640935-28-8

5-methyl-2-(pyridin-3-yloxy)pyridine

Cat. No.: B6508937
CAS No.: 2640935-28-8
M. Wt: 186.21 g/mol
InChI Key: UIYRWOUDHLUDOW-UHFFFAOYSA-N
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Description

5-methyl-2-(pyridin-3-yloxy)pyridine is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a methyl group attached to the 5th carbon of the pyridine ring and a pyridin-3-yloxy group attached to the 2nd carbon .


Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions with α,β-unsaturated carbonyl compounds via a Michael reaction . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . The synthesis of 2-methylpyridines can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a methyl group attached to the 5th carbon of the pyridine ring and a pyridin-3-yloxy group attached to the 2nd carbon .


Chemical Reactions Analysis

Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .

Scientific Research Applications

Catalytic Methylation Processes

  • Rhodium Catalyzed Methylation of Pyridines: A new catalytic method using rhodium for direct methylation of the aromatic ring of pyridines, utilizing feedstock chemicals like methanol and formaldehyde. This process is significant for its interface between aromatic and non-aromatic compounds, allowing an oscillating reactivity pattern where aromatic compounds become nucleophilic after activation by reduction (Grozavu et al., 2020).

Synthesis of Functionalized Compounds

  • Synthesis of Highly Functionalized Isoxazoles: The compound is a scaffold for creating new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).
  • Photoinduced Tautomerization in Derivatives: Studying 2-(1H-pyrazol-5-yl)pyridine and its derivatives, these compounds showcase three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer (Vetokhina et al., 2012).

Biological and Pharmaceutical Applications

  • Oxyfunctionalization Using Burkholderia sp.: Demonstrating the use of Burkholderia sp. for regioselective oxyfunctionalization of pyridine derivatives, which is a promising method for preparing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).

Material Science and Chemistry

  • Crystal Structure and Computational Study: Investigation of the crystal structure and computational study of derivatives, including analysis of thermodynamic properties and tautomeric forms (Shen et al., 2012).
  • Synthesis of Polyimides Containing Pyridine Units: Research into pyridine-containing aromatic diamine monomers for the synthesis of polyimides, focusing on their thermal, mechanical, and optical properties (Guan et al., 2015).

Safety and Hazards

Safety data sheets indicate that similar compounds can be hazardous. They can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin or if inhaled .

Future Directions

The synthesis of 2-methylpyridines can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . This method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Properties

IUPAC Name

5-methyl-2-pyridin-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYRWOUDHLUDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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